molecular formula C11H10O5 B1582214 Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate CAS No. 39829-16-8

Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate

Cat. No. B1582214
CAS RN: 39829-16-8
M. Wt: 222.19 g/mol
InChI Key: NWSJMUCMPCFBOB-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate , also known as MDMA , is a synthetic compound with psychoactive properties. It is commonly referred to as ecstasy . MDMA acts as both a stimulant and a hallucinogen , leading to feelings of euphoria and heightened sensory perception .


Molecular Structure Analysis

The molecular formula of Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate is C₁₁H₁₀O₅ . Its average mass is approximately 222.194 Da . The compound consists of an oxirane ring (epoxide) attached to a benzodioxole moiety. The structural arrangement contributes to its psychoactive properties .

properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-13-11(12)10-9(16-10)6-2-3-7-8(4-6)15-5-14-7/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSJMUCMPCFBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296069
Record name methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate

CAS RN

39829-16-8
Record name NSC107437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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